molecular formula C4H9ClFNO2 B8322246 4-Fluoro-3-amino-1-butanoic acid hydrochloride

4-Fluoro-3-amino-1-butanoic acid hydrochloride

Cat. No. B8322246
M. Wt: 157.57 g/mol
InChI Key: PUVCOWLNFFYZGT-UHFFFAOYSA-N
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Patent
US04375477

Procedure details

4-Fluoro-3-tert-butoxycarbonylamino-1-butanoic acid (545 mg, 2.46 mmoles) is dissolved in dry ether (20 ml) saturated with hydrogen chloride gas. After a few minutes, the solution becomes turbid and white crystals start to precipitate. Recrystallization from ethanol/ether afford beta-monofluoromethyl beta-alanine hydrochloride (265 mg, 68%), m.p. 152°-153° C. (dec).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH:3]([NH:8]C(OC(C)(C)C)=O)[CH2:4][C:5]([OH:7])=[O:6].[ClH:16]>CCOCC>[ClH:16].[F:1][CH2:2][CH:3]([CH2:4][C:5]([OH:7])=[O:6])[NH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
545 mg
Type
reactant
Smiles
FCC(CC(=O)O)NC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FCC(N)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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